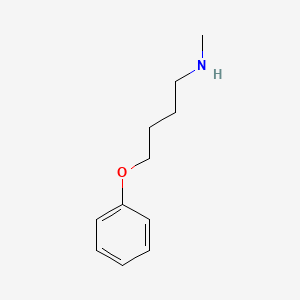

N-Methyl-4-phenoxybutan-1-amine

Description

Contextualization of Butane-1-amine Derivatives in Modern Organic Synthesis and Chemical Biology

Butane-1-amine and its derivatives are fundamental building blocks in organic chemistry. ebi.ac.ukebi.ac.uk As primary aliphatic amines, they serve as versatile nucleophiles and bases in a wide array of chemical transformations. ebi.ac.ukebi.ac.uk The butane (B89635) chain provides a flexible linker, allowing for the strategic positioning of functional groups in three-dimensional space. In chemical biology, butane-1-amine derivatives are utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai For instance, the amination of multi-walled carbon nanotubes has been achieved using 4-phenylbutylamine (B88947), a structural analog of N-Methyl-4-phenoxybutan-1-amine. chemicalbook.com The ability to modify the butane backbone and the amino group allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility and basicity.

The synthesis of amines can be achieved through various methods, including the reduction of nitriles and amides, SN2 reactions of alkyl halides with ammonia (B1221849) or other amines, the Gabriel synthesis, and reductive amination of aldehydes or ketones. libretexts.org These synthetic routes offer chemists the flexibility to introduce the amine functionality at different stages of a synthetic sequence and to create a diverse range of amine derivatives.

Significance of Phenoxy and N-Methylamine Moieties in Scaffold Design and Molecular Interactions

The phenoxy group is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govmdpi.comnih.govbohrium.com Its presence can significantly influence a molecule's properties by participating in π-π stacking interactions with aromatic residues in biological targets, such as enzymes and receptors. nih.govencyclopedia.pub The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor, further contributing to molecular recognition and binding affinity. nih.govencyclopedia.pub The substitution pattern on the phenyl ring of the phenoxy group provides an avenue for modulating the electronic and steric properties of the molecule, which can impact its biological activity and selectivity. nih.gov

The N-methylamine moiety also plays a crucial role in molecular interactions. The nitrogen atom, being a weak base, can be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion. cambridgemedchemconsulting.com This positive charge can engage in strong electrostatic interactions, such as salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in a protein. cambridgemedchemconsulting.com Furthermore, the methyl group attached to the nitrogen can participate in favorable cation-π interactions with aromatic rings of amino acid residues like tryptophan. cambridgemedchemconsulting.com The presence of the N-methyl group, as opposed to a primary amine, can also influence a molecule's lipophilicity and its ability to cross cell membranes.

Historical and Current Research Trajectories Pertaining to Structurally Related Compounds

Research into compounds structurally related to this compound has a rich history and continues to be an active area of investigation. For instance, 4-phenylbutylamine has been studied as a competitive inhibitor of monoamine oxidase A, an enzyme involved in the metabolism of neurotransmitters. chemicalbook.com The synthesis and biological evaluation of various phenoxyalkylamine derivatives have been pursued, targeting a range of biological targets. These studies often involve modifying the length of the alkyl chain, the nature of the amine (primary, secondary, or tertiary), and the substitution pattern on the phenoxy ring to establish structure-activity relationships (SAR).

Recent research has focused on the development of novel synthetic methodologies to access these types of compounds more efficiently. For example, iridium-catalyzed tandem isomerization/C-Cl bond formation has been used to synthesize α-chloroketones, which are precursors to 4,5-disubstituted 2-aminothiazoles. orgsyn.org Additionally, the direct amination of alcohols using ammonia in the presence of a ruthenium catalyst represents a more atom-economical approach to amine synthesis. chemicalbook.com

Rationale for Comprehensive Academic Investigation into this compound

A comprehensive academic investigation into this compound is warranted due to the potential for this compound to exhibit interesting biological activities arising from the combination of its structural motifs. The flexible butane linker, the interaction-mediating phenoxy group, and the charge-bearing N-methylamine moiety create a molecule with the potential to interact with a variety of biological targets. A systematic study of its synthesis, chemical properties, and biological activities would contribute valuable knowledge to the fields of medicinal chemistry and chemical biology. Such an investigation could lead to the discovery of new chemical probes to study biological processes or even new lead compounds for drug discovery.

Defined Scope and Objectives for Scholarly Inquiry into this compound

A scholarly inquiry into this compound should encompass a multi-faceted approach. The primary objectives would be:

Synthesis and Characterization: To develop and optimize a robust synthetic route to this compound and to fully characterize the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Physicochemical Profiling: To determine key physicochemical properties of the compound, including its pKa, logP, and solubility. This data is crucial for understanding its potential behavior in biological systems.

Conformational Analysis: To investigate the conformational preferences of the molecule in different environments using computational modeling and, if possible, experimental methods like X-ray crystallography. This would provide insights into its three-dimensional shape and how it might interact with binding partners.

Biological Screening: To screen the compound against a panel of biologically relevant targets, such as enzymes, receptors, and ion channels, to identify any potential biological activities.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 91339-36-5 | C11H17NO | 179.26 |

| 4-Phenoxybutan-1-amine | 16728-66-8 | C10H15NO | 165.23 nih.gov |

| N-Methyl-4-phenylbutan-1-amine | 4265-99-0 | C11H17N | 163.26 bldpharm.com |

| (2R)-N-methyl-4-phenylbutan-2-amine | Not Available | C11H17N | 163.26 nih.gov |

| 4-Phenylbutylamine | 13214-66-9 | C10H15N | 149.23 chemicalbook.com |

| N-Methyl-1-phenylethylamine | 32512-24-6 | C9H13N | 135.21 nih.gov |

| Methylamine (B109427) | 74-89-5 | CH5N | 31.06 wikipedia.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Butane-1-amine |

| 4-Phenylbutylamine |

| α-Chloroketones |

| 4,5-disubstituted 2-aminothiazoles |

| N-Methyl-4-phenylbutan-1-amine |

| (2R)-N-methyl-4-phenylbutan-2-amine |

| N-Methyl-1-phenylethylamine |

| Methylamine |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-phenoxybutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12-9-5-6-10-13-11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANWRQRJQVMBBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl 4 Phenoxybutan 1 Amine and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for N-Methyl-4-phenoxybutan-1-amine

A retrosynthetic analysis of this compound reveals several key bonds that can be strategically disconnected to identify plausible starting materials. The most logical disconnections are at the C-N bonds and the ether linkage.

Primary Disconnections:

C-N Bond Disconnection (Route A): Breaking the bond between the nitrogen and the butyl chain leads to two primary synthons: a 4-phenoxybutyl electrophile and a methylamine (B109427) nucleophile (or its equivalent). This suggests a synthetic strategy involving nucleophilic substitution or reductive amination.

C-N Bond Disconnection (Route B): An alternative C-N disconnection involves breaking the methyl-nitrogen bond. This points towards a primary amine, 4-phenoxybutan-1-amine, which can be subsequently methylated.

C-O Bond Disconnection (Route C): Disconnecting the phenoxy ether linkage reveals phenol (B47542) and a 4-functionalized N-methylbutylamine derivative as precursors.

These disconnections form the basis for the synthetic methodologies discussed in the following sections.

Classical and Contemporary Approaches to Amine Synthesis: Applicability to the Compound

Several classical and contemporary methods for amine synthesis are applicable to the preparation of this compound.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for forming C-N bonds. wikipedia.orgresearchgate.net This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org

For the synthesis of this compound, this strategy would involve the reaction of 4-phenoxybutanal (B3023608) with methylamine . The intermediate imine is then reduced using a suitable reducing agent.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics | Reference |

| Sodium borohydride (B1222165) (NaBH₄) | A common and cost-effective reducing agent. masterorganicchemistry.com | masterorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | A milder reducing agent that is selective for the reduction of imines in the presence of aldehydes or ketones. masterorganicchemistry.com | wikipedia.orgmasterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and selective reducing agent, often used for direct reductive amination. | organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Utilizes hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni). | wikipedia.org |

The direct reductive amination approach is often preferred due to its operational simplicity. wikipedia.org

Nucleophilic Substitution Reactions with Halides

The formation of the C-N bond can also be achieved through a nucleophilic substitution reaction. This would typically involve the reaction of a 4-phenoxybutyl halide (e.g., 1-bromo-4-phenoxybutane or 1-chloro-4-phenoxybutane) with methylamine. However, direct alkylation of amines with alkyl halides can be problematic due to the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.

A more controlled approach is the Gabriel synthesis , which is a classic method for preparing primary amines. wikipedia.orgmasterorganicchemistry.comchemistnotes.comorganic-chemistry.org In a potential adaptation for our target molecule, potassium phthalimide (B116566) would react with a 4-phenoxybutyl halide. The resulting N-(4-phenoxybutyl)phthalimide is then cleaved, typically with hydrazine (B178648), to yield the primary amine, 4-phenoxybutan-1-amine. wikipedia.orgmasterorganicchemistry.com This primary amine would then require a subsequent selective N-methylation step, as discussed in section 2.3.

Amide Reduction and Hofmann Rearrangement Analogs

Another synthetic route involves the reduction of an amide. In this approach, 4-phenoxybutyric acid can be converted to its corresponding amide, N-methyl-4-phenoxybutyramide , by reaction with methylamine. Subsequent reduction of this amide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the target secondary amine, this compound.

The Hofmann rearrangement , which converts a primary amide to a primary amine with one less carbon atom, is not directly applicable for the synthesis of this compound as it would lead to a shorter carbon chain. However, a related concept involves the synthesis of the primary amine precursor, 4-phenoxybutan-1-amine, from 4-phenoxybutyramide via a Hofmann-type rearrangement, followed by N-methylation.

Exploration of Protecting Group Chemistries for Selective N-Methylation and Amine Functionality

When the synthetic strategy yields the primary amine, 4-phenoxybutan-1-amine, a selective N-methylation step is required to obtain the final product. Direct methylation with reagents like methyl iodide can lead to over-methylation. Therefore, protecting group strategies are often employed.

One common approach is to first introduce a protecting group onto the primary amine, followed by methylation, and then deprotection.

Table 2: Protecting Groups for Selective N-Methylation

| Protecting Group | Introduction Reagent | Deprotection Conditions | Reference |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation | |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA) | |

| Formyl | Ethyl formate | Acidic or basic hydrolysis | rsc.org |

After protection, the N-H proton can be removed with a base, and the resulting anion can be methylated. Alternatively, reductive amination of the protected amine with formaldehyde (B43269) can also achieve methylation. researchgate.net The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using formic acid and formaldehyde. rsc.orgresearchgate.net

Stereoselective Synthesis Considerations for Chiral Analogs and Enantiomeric Purity

The synthesis of chiral analogs of this compound, where a stereocenter is introduced into the butyl chain, requires stereoselective methods. A common strategy involves the use of a chiral precursor.

For instance, a chiral center could be introduced at the 2-position of the butan-1-amine backbone. A potential synthetic route could start from a chiral butyrophenone (B1668137) derivative. The stereoselective reduction of a ketone can be achieved using chiral reducing agents or catalysts.

An alternative approach involves the use of a chiral auxiliary. For example, an N-tert-butanesulfinyl imine derived from 4-phenoxybutanal can undergo stereodivergent allylation to introduce a chiral center. nih.gov Subsequent transformations would then lead to the desired chiral amine. The Mitsunobu reaction is another powerful tool for stereoselective synthesis, often used to invert the stereochemistry of an alcohol precursor. mdpi.com The development of chiral nanohoops has also showcased advanced stereoselective synthesis techniques. nih.govuni-freiburg.de

Ensuring enantiomeric purity would involve chiral chromatography or crystallization of diastereomeric salts to separate the enantiomers.

Comparative Analysis of Synthetic Routes: Efficiency, Yields, and Scalability

Route 1: Reductive Amination of 4-Phenoxybutanal

This approach builds the target molecule by forming the methylamino group in the final step. It begins with the synthesis of the key intermediate, 4-phenoxybutanal.

Step A: Synthesis of 4-Phenoxy-1-chlorobutane. A common starting point is the Williamson ether synthesis, reacting phenol with an excess of a C4 synthon like 1,4-dichlorobutane. wikipedia.org The use of a base such as sodium hydroxide (B78521) (NaOH) deprotonates the phenol, and the resulting phenoxide ion acts as a nucleophile. To favor mono-alkylation, a large excess of the dichloro-reagent is typically used.

Step B: Synthesis of 4-Phenoxybutanal. The 4-phenoxy-1-chlorobutane can be converted to the corresponding aldehyde. A classic method involves converting the chloride to an iodide via the Finkelstein reaction, followed by reaction with sodium salt of 2-nitropropane (B154153) and subsequent hydrolysis (Nef reaction). A more direct route is oxidation of the corresponding alcohol, 4-phenoxybutan-1-ol (B3023646) (which can be prepared from phenol and 4-chloro-1-butanol), using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

Step C: Reductive Amination. The final step involves the reaction of 4-phenoxybutanal with methylamine in the presence of a selective reducing agent. Sodium cyanoborohydride (NaBH3CN) is a classic choice for this one-pot reaction, as it is stable in mildly acidic conditions (pH ~6-7) required for imine formation and selectively reduces the protonated iminium ion intermediate over the starting aldehyde. chemicalbook.commasterorganicchemistry.com This selectivity minimizes the reduction of the starting aldehyde to an alcohol, leading to higher yields of the desired amine. glasp.co

Route 2: N-Alkylation of 4-Phenoxybutylamine

This alternative strategy first constructs the primary amine, 4-phenoxybutylamine, and then introduces the methyl group.

Step A: Synthesis of 4-Phenoxy-1-chlorobutane. This step is identical to Step A in Route 1.

Step B: Synthesis of 4-Phenoxybutylamine. Starting from 4-phenoxy-1-chlorobutane, the primary amine can be synthesized using the Gabriel synthesis. wikipedia.org This method utilizes potassium phthalimide to react with the alkyl halide, forming an N-alkylphthalimide intermediate. The key advantage of this method is the prevention of over-alkylation, which is a common side reaction when using ammonia (B1221849) directly. masterorganicchemistry.com The primary amine is then liberated by reacting the intermediate with hydrazine (Ing-Manske procedure). wikipedia.org

Step C: N-Methylation. The resulting 4-phenoxybutylamine can be methylated using the Eschweiler-Clarke reaction. wikipedia.org This reaction uses excess formic acid and formaldehyde to cleanly methylate primary or secondary amines to their tertiary counterparts. jk-sci.com The reaction is irreversible due to the formation of carbon dioxide gas and reliably stops at the tertiary amine stage without forming quaternary ammonium salts. wikipedia.org

Comparative Table of Synthetic Routes

| Feature | Route 1: Reductive Amination | Route 2: N-Alkylation |

| Key Intermediate | 4-Phenoxybutanal | 4-Phenoxybutylamine |

| Final Step | One-pot reductive amination with methylamine and NaBH3CN. chemicalbook.com | N-methylation with formaldehyde and formic acid (Eschweiler-Clarke). wikipedia.org |

| Estimated Overall Yield | Moderate | Moderate to High |

| Number of Steps | 3 | 3 |

| Scalability | Scalable, but the aldehyde intermediate can be unstable. Use of NaBH3CN introduces cyanide waste streams, a significant concern for large-scale production. masterorganicchemistry.com | Generally robust and scalable. The Eschweiler-Clarke reaction is a high-yielding, classic industrial reaction. The Gabriel synthesis can be cumbersome at scale due to solid precipitates. wikipedia.org |

| Key Challenges | Potential instability of the aldehyde precursor. Toxicity and waste disposal of cyanoborohydride reagents. researchgate.net | The Gabriel synthesis often requires harsh conditions and the removal of the phthalhydrazide (B32825) byproduct can be difficult. wikipedia.org Use of hydrazine is a safety concern. |

Advanced Spectroscopic and Spectrometric Elucidation of N Methyl 4 Phenoxybutan 1 Amine Structure

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies corresponding to the types of chemical bonds present. The IR spectrum of N-Methyl-4-phenoxybutan-1-amine is predicted to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the secondary amine, the phenoxy group, and the aliphatic butyl chain.

The secondary amine (N-H) group is expected to produce a single, relatively weak to medium absorption band for N-H stretching in the region of 3350-3310 cm⁻¹ libretexts.orgopenstax.orgspectroscopyonline.com. This is a key differentiator from primary amines, which show two bands in this region libretexts.orgopenstax.orgspectroscopyonline.com. Another important vibration for the secondary amine is the N-H wag, a broad and strong absorption typically found in the 910-665 cm⁻¹ range orgchemboulder.com. The C-N stretching vibration of the aliphatic amine portion is anticipated to appear as a medium to weak band between 1250 cm⁻¹ and 1020 cm⁻¹ orgchemboulder.comlibretexts.org.

The aryl alkyl ether linkage (phenoxy group) presents two prominent and characteristic bands. A strong, asymmetric C-O-C stretching vibration is expected near 1250 cm⁻¹, and a symmetric stretching band should appear around 1040 cm⁻¹ quimicaorganica.orgblogspot.comyoutube.com. These absorptions are typical for Ar-O-R type ethers quimicaorganica.orgblogspot.com.

The aliphatic butane (B89635) chain and the aromatic ring contribute to the C-H stretching region. The sp³ hybridized C-H bonds of the butyl chain will show strong absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range vscht.cz. In contrast, the sp² hybridized C-H bonds of the aromatic ring will produce weaker bands just above 3000 cm⁻¹ vscht.cz. The aromatic ring itself will also give rise to characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ region vscht.cz.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |

| Secondary Amine | N-H Wag | 910 - 665 | Strong, Broad |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Weak to Medium |

| Aryl Alkyl Ether | Asymmetric C-O-C Stretch | ~1250 | Strong |

| Aryl Alkyl Ether | Symmetric C-O-C Stretch | ~1040 | Strong |

| Aromatic Ring | C=C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |

| Alkyl Chain | -C-H Stretch | 2960 - 2850 | Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as an excellent complement to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes that are often weak or absent in IR spectra. Specifically, non-polar bonds and symmetric vibrations, which result in a change in polarizability, tend to produce strong Raman signals.

For this compound, the aromatic ring is expected to be a strong Raman scatterer. The symmetric "ring breathing" vibration of the monosubstituted benzene (B151609) ring should produce a very strong and sharp band near 1000 cm⁻¹. Other C=C stretching modes within the ring will also be visible in the 1600-1580 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring will appear between 3100-3000 cm⁻¹.

The aliphatic portions of the molecule, including the butyl chain and the N-methyl group, will exhibit C-H stretching modes just below 3000 cm⁻¹. The C-N stretching vibration is also Raman active. While the N-H bond is polar, its stretching vibration can still be observed, typically as a weak to medium band in the 3300-3500 cm⁻¹ region. The phenoxy group's C-O stretching vibrations will also be present, though they are often more prominent in the IR spectrum. The ether linkage may exhibit an intense Raman doublet in the 820-860 cm⁻¹ spectral interval, which is characteristic of the phenolic moiety nih.gov.

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1580 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Alkyl Chain | C-H Stretch | 2960 - 2850 | Strong |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |

| Aryl Alkyl Ether | C-O-C Stretch | 1300 - 1000 | Medium |

| Phenoxy Moiety | Ring Deformation | 860 - 820 | Intense Doublet |

X-Ray Crystallography for Definitive Solid-State Structure Determination (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed, revealing exact bond lengths, bond angles, and torsional angles.

For this compound, this technique would provide an unambiguous confirmation of its covalent structure and would also reveal its preferred conformation in the solid state. Key structural parameters that could be determined include the geometry around the nitrogen atom, the conformation of the butyl chain, and the orientation of the phenoxy group relative to the rest of the molecule. Furthermore, intermolecular interactions, such as hydrogen bonding involving the secondary amine's N-H group, would be clearly elucidated, providing insight into the crystal packing arrangement.

The application of X-ray crystallography is contingent upon the ability to grow a single crystal of this compound of suitable size and quality. As of this writing, a search of crystallographic databases reveals no publicly available crystal structure for this specific compound. If a suitable crystal were obtained, the resulting data would provide the most definitive structural elucidation possible in the solid phase.

Computational and Theoretical Investigations of N Methyl 4 Phenoxybutan 1 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to computational chemistry, offering insights into the electronic behavior and geometric arrangement of atoms within a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a system.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. For N-Methyl-4-phenoxybutan-1-amine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to optimize the molecular geometry to its lowest energy state (ground state). thaiscience.inforesearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. nih.gov

Beyond structural parameters, DFT is instrumental in calculating global reactivity descriptors. These descriptors help in predicting the chemical behavior of the molecule. Key descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), which are derived from the energies of the frontier molecular orbitals. researchgate.net These calculations provide a quantitative measure of the molecule's stability and its propensity to react. thaiscience.info

| Electrophilicity Index (ω) | Quantifies the ability of the molecule to accept electrons. | Predicts how the molecule will behave as an electrophile in reactions. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods provide a rigorous characterization of the electronic structure. semanticscholar.org While computationally more demanding than DFT, they can offer higher accuracy for specific properties. For this compound, these methods could be used to refine the electronic energy and wave function, providing a benchmark for results obtained via DFT.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Molecular Dynamics Simulations

The this compound molecule possesses significant conformational flexibility due to its rotatable single bonds in the butyl chain. Conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) and understand their relative energies. nih.govresearchgate.net

Molecular Mechanics (MM) provides a computationally efficient way to explore the potential energy surface by treating atoms as balls and bonds as springs. This approach can rapidly screen thousands of possible conformations. Subsequently, the most promising low-energy conformers can be further analyzed using more accurate quantum mechanics methods. researchgate.net Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms over time, providing insight into the dynamic behavior of the molecule and its accessible conformations at a given temperature.

Table 2: Parameters in Conformational Analysis

| Analysis Type | Methodology | Objective for this compound |

|---|---|---|

| Systematic Search | Rotates specific bonds by defined increments to generate all possible conformers. | To map the entire conformational space related to the phenoxybutyl chain. |

| Stochastic Search | Randomly alters the molecular geometry to find low-energy conformations. | To efficiently locate stable conformers without exhaustively searching all possibilities. |

| Molecular Dynamics | Simulates atomic motion over time based on classical mechanics. | To observe how the molecule flexes and changes shape in a simulated environment, revealing the most populated conformational states. |

Frontier Molecular Orbital (FMO) Theory and Electron Density Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwpmucdn.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com

For this compound, the spatial distribution and energy of these orbitals are critical. The HOMO is likely localized around the electron-rich regions, such as the nitrogen and oxygen atoms. The LUMO distribution would indicate the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive. thaiscience.info

Table 3: Frontier Molecular Orbital Properties

| Orbital/Property | Description | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher energy level indicates stronger nucleophilicity and a greater tendency to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower energy level indicates stronger electrophilicity and a greater tendency to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of kinetic stability and chemical reactivity. |

| Orbital Distribution | The regions of the molecule where the HOMO and LUMO are located. | Identifies the specific atoms (e.g., N, O) that are the primary sites for electrophilic and nucleophilic interactions. |

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its interaction behavior. mdpi.com The MEP surface illustrates the electrostatic potential experienced by a positive point charge, with different colors representing varying potential values.

Typically, red and yellow areas indicate regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.net For this compound, these regions are expected around the lone pairs of the oxygen and nitrogen atoms. thaiscience.info Blue areas represent positive electrostatic potential, which are electron-poor and are sites for nucleophilic attack. researchgate.net These are often found around hydrogen atoms, particularly those attached to heteroatoms. The MEP map provides a powerful, intuitive guide to the molecule's reactivity and its potential for forming non-covalent interactions like hydrogen bonds. walisongo.ac.id

Solvation Models: Implicit and Explicit Approaches for Understanding Solvent Effects on Molecular Properties

Chemical reactions and molecular properties are significantly influenced by the surrounding solvent. Computational solvation models are used to account for these effects.

Implicit solvation models , such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous dielectric medium. beilstein-journals.org This approach is computationally efficient and is effective for calculating how a solvent affects the geometry and electronic properties of this compound.

Explicit solvation models provide a more detailed picture by simulating individual solvent molecules around the solute. While computationally intensive, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which would be particularly relevant for the amine and ether functional groups in this compound.

Chemical Reactivity and Derivatization Studies of N Methyl 4 Phenoxybutan 1 Amine

Reactions at the N-Methylamine Nitrogen: Acylation, Sulfonylation, and Further Alkylation

The secondary amine in N-Methyl-4-phenoxybutan-1-amine is a key center of reactivity, acting as a potent nucleophile. This allows for a variety of derivatization reactions, primarily focusing on acylation, sulfonylation, and further alkylation.

Acylation: As a secondary amine, the nitrogen atom readily reacts with acylating agents such as acid chlorides and acid anhydrides. This reaction, known as nucleophilic acylation, proceeds through the attack of the amine's lone pair on the electrophilic carbonyl carbon. researchgate.net The result is the formation of a stable N-substituted amide. A base like pyridine (B92270) or sodium hydroxide (B78521) is often used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. researchgate.netnih.gov Once formed, the resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which prevents further acylation. researchgate.netnih.gov The reaction is highly efficient for both primary and secondary amines. acs.org

Sulfonylation: In a similar fashion, the N-methylamine group can be sulfonylated by reacting it with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base. bath.ac.uk This reaction yields a sulfonamide, a functional group prevalent in many pharmaceutical compounds. bath.ac.ukquimicaorganica.org The conventional method involves the nucleophilic addition of the amine to the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. nih.gov Various methods, including microwave-assisted and catalyst-free conditions, have been developed to improve the efficiency and environmental footprint of sulfonamide synthesis. acs.org

Further Alkylation: The nitrogen atom can undergo further alkylation with alkyl halides. However, this reaction can be difficult to control. The initial product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a "runaway" reaction where the tertiary amine reacts further with the alkyl halide to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This process is known as exhaustive methylation when methyl iodide is used in excess. masterorganicchemistry.com Due to this lack of selectivity, direct alkylation is often a poor method for synthesizing tertiary amines from secondary amines. Alternative methods like reductive amination are generally preferred for more controlled synthesis. masterorganicchemistry.com

| Reaction Type | Typical Reagents | Product | Key Considerations |

|---|---|---|---|

| Acylation | Acyl Chlorides (R-COCl), Acid Anhydrides ((R-CO)₂O) | N,N-disubstituted Amide | Highly efficient; product is less reactive than starting amine. researchgate.netnih.gov |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide | Forms a stable, important functional group in medicinal chemistry. quimicaorganica.orgnih.gov |

| Alkylation | Alkyl Halides (R-X) | Tertiary Amine and/or Quaternary Ammonium Salt | Often leads to over-alkylation; poor selectivity. masterorganicchemistry.com |

Reactivity of the Phenoxy Moiety: Electrophilic Aromatic Substitution and Ether Cleavage Reactions

The phenoxy group consists of an aromatic ring and an ether linkage, both of which have characteristic reactivities.

Electrophilic Aromatic Substitution (EAS): The alkoxy group (-O-R) of the phenoxy moiety is an activating group for electrophilic aromatic substitution. mdpi.comacs.org The oxygen atom donates electron density into the benzene (B151609) ring via resonance, increasing the ring's nucleophilicity and making it more reactive towards electrophiles than benzene itself. nih.govnih.gov This electron donation preferentially increases the electron density at the ortho and para positions. nih.govniscpr.res.in Consequently, the phenoxy group is an ortho, para-director, meaning that incoming electrophiles will primarily add to the positions adjacent (ortho) or opposite (para) to the ether linkage. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. acs.org While the group is activating, the substitution reactions for phenols and their ethers can sometimes be difficult to control, leading to multiple substitutions. rsc.org

Ether Cleavage: The carbon-oxygen bond of the ether can be cleaved under harsh conditions using strong acids. masterorganicchemistry.comnih.gov Reagents like concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) are effective. nih.govnih.gov The reaction begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). nih.govmasterorganicchemistry.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile. For an aryl alkyl ether like this compound, the cleavage will always occur at the alkyl-oxygen bond, producing a phenol (B47542) and an alkyl halide. nih.govnih.gov This is because the phenyl-oxygen bond is stronger, and sp²-hybridized carbon atoms are resistant to nucleophilic attack via Sₙ1 or Sₙ2 mechanisms. nih.gov The attack on the butyl chain would proceed via an Sₙ2 mechanism. nih.gov Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers, often under milder conditions than strong mineral acids. nih.govnih.govrsc.org

| Reaction Type | Typical Reagents | Products | Key Features |

|---|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) | Ortho- and/or para-substituted derivatives | The phenoxy group is activating and ortho, para-directing. nih.govmdpi.com |

| Ether Cleavage | Conc. HBr or HI; BBr₃ | Phenol and 4-(methylamino)butan-1-halide | Cleavage occurs at the alkyl C-O bond, not the aryl C-O bond. nih.govnih.gov |

Modifications of the Butane (B89635) Backbone: Functionalization, Chain Extension, and Ring Closure Reactions

The four-carbon chain offers a scaffold for further modification, although its saturated, aliphatic nature makes direct functionalization challenging compared to the amine or aromatic ring.

Functionalization: Direct C-H functionalization of the butane backbone is generally difficult due to the high bond dissociation energy of sp³ C-H bonds. However, radical-based reactions could potentially introduce functionality, though these often lack selectivity. More targeted approaches typically require the synthesis of precursors where the butane chain is already functionalized. For instance, α-C−H functionalization of amines can be achieved through various catalytic methods, but these would target the carbon adjacent to the nitrogen, not the internal carbons of the butane chain. researchgate.net

Chain Extension: Extending the butane backbone would require multi-step synthetic sequences. A common strategy would involve converting a terminal group (if one were introduced) into a suitable nucleophile or electrophile to participate in carbon-carbon bond-forming reactions.

Ring Closure Reactions: The butane chain's length is suitable for intramolecular cyclization reactions to form five- or six-membered heterocyclic rings, which are stable structures. For example, if the terminal phenoxy group were converted to a hydroxyl group (via ether cleavage) and a suitable leaving group were installed on the nitrogen or the chain, intramolecular cyclization could occur. A more direct pathway involves the intramolecular aminoetherification of a precursor containing an olefin. For example, a rhodium-catalyzed domino reaction can be used for the stereocontrolled synthesis of 2,3-disubstituted aminoether O-heterocycles like tetrahydropyrans from unsaturated amino alcohol precursors. nih.gov Such strategies could be adapted to create cyclic derivatives from unsaturated analogs of this compound.

Stereochemical Implications of Reactions Involving Potential Chiral Centers in Derivatives

The parent molecule, this compound, is achiral. However, many of the derivatization reactions discussed can introduce one or more chiral centers, making stereochemistry a critical consideration.

Introducing a substituent at the C2 or C3 position of the butane backbone would create a stereocenter. Unless a stereoselective synthetic method is employed, such a reaction would typically result in a racemic mixture (an equal mixture of both enantiomers). The synthesis of single enantiomers requires the use of chiral catalysts, chiral auxiliaries, or enzymatic methods. researchgate.netrsc.org

For example, the asymmetric synthesis of chiral γ-amino esters and γ-lactams, which are structurally related, has been achieved with high stereocontrol using enzymatic cascade reactions. researchgate.net Similarly, the asymmetric synthesis of chiral primary amines is a significant area of research, with methods developed to control the stereochemistry during C-H functionalization. acs.org If acylation were performed using a chiral acylating agent on a racemic mixture of a derivative containing a stereocenter, a kinetic resolution could potentially be achieved, separating the enantiomers. acs.orgbath.ac.uk The development of racemization-free coupling reagents is also crucial for synthesizing chiral amides and peptides without losing stereochemical purity. acs.org

Synthesis and Characterization of this compound Analogs and Structurally Related Derivatives

The synthesis of analogs of this compound often draws from established routes for structurally related pharmaceuticals like fluoxetine (B1211875) and atomoxetine (B1665822), which are aryloxy-propanamine derivatives. researchgate.netacs.orgmasterorganicchemistry.comacs.orgacs.orgwikipedia.org

A common synthetic strategy involves a nucleophilic aromatic substitution reaction to form the key aryl ether bond. For example, an alcohol precursor, such as N-methyl-4-aminobutan-1-ol, can be deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then displaces a halide (typically fluoride (B91410) or chloride) from an activated aromatic ring (e.g., 1-fluoro-2-methylbenzene for an atomoxetine analog). acs.orgwikipedia.org

Another approach is the Mitsunobu reaction, which allows for the coupling of an alcohol with a phenol under milder, non-basic conditions. acs.org Alternative syntheses may start from a ketone. For instance, a phenoxy-substituted ketone can undergo reductive amination with methylamine (B109427) and a reducing agent (e.g., sodium cyanoborohydride) to form the target amine.

The synthesis of atomoxetine, for example, has been achieved by reacting N-methyl-3-phenyl-3-hydroxypropylamine with 2-fluorotoluene. acs.org Similarly, fluoxetine analogs have been prepared via Mitsunobu reaction between a secondary alcohol and a substituted phenol. acs.org These established methods provide a robust template for accessing a wide variety of analogs of this compound by varying the phenol component or the amine.

Characterization of these synthesized analogs relies on standard spectroscopic techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the carbon-hydrogen framework and the successful formation of new bonds. Infrared (IR) spectroscopy helps identify key functional groups like amines (N-H stretch), ethers (C-O stretch), and amides (C=O stretch) if acylated. Mass Spectrometry (MS) confirms the molecular weight of the synthesized compound. acs.orgacs.org For chiral derivatives, chiral High-Performance Liquid Chromatography (HPLC) is essential to determine the enantiomeric purity. nih.gov

| Synthetic Strategy | Key Precursors | Key Reagents | Reference Application |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amino alcohol, Activated Aryl Halide | NaH, K₂CO₃ | Atomoxetine Synthesis acs.orgwikipedia.org |

| Mitsunobu Reaction | Amino alcohol, Phenol | DEAD, PPh₃ | Fluoxetine Analog Synthesis acs.org |

| Reductive Amination | Phenoxy-ketone, Methylamine | NaBH₃CN, H₂/Pd/C | General Amine Synthesis |

Investigation of Reaction Mechanisms and Kinetics of Key Transformations

Understanding the mechanisms and kinetics of the key reactions provides insight into optimizing reaction conditions and predicting product outcomes.

Acylation/Sulfonylation: The N-acylation of a secondary amine is a classic nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate formed by the attack of the amine on the carbonyl carbon. The rate of this reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the acylating agent. Electron-donating groups on the amine would increase its reactivity, while steric hindrance around the nitrogen would decrease it. The reaction kinetics can be influenced by the solvent and the presence of catalysts.

Electrophilic Aromatic Substitution: The mechanism for EAS involves a two-step process: initial attack by the π-system of the aromatic ring on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by a rapid deprotonation to restore aromaticity. The first step, the formation of the arenium ion, is the slow, rate-determining step because it disrupts the stable aromatic system. The activating phenoxy group stabilizes the positive charge in the arenium ion through resonance, particularly when the attack is at the ortho or para positions, thus lowering the activation energy for these pathways compared to meta attack. nih.gov

Ether Cleavage: The mechanism of acid-catalyzed ether cleavage depends on the structure of the ether. For this compound, cleavage with HBr or HI would proceed via an Sₙ2 mechanism at the butyl group. nih.gov The reaction is initiated by protonation of the ether oxygen. masterorganicchemistry.com The iodide or bromide anion then attacks one of the adjacent carbons. Attack on the sp²-hybridized phenyl carbon is disfavored. Attack occurs at the sp³-hybridized carbon of the butyl chain, leading to inversion of configuration if that carbon were chiral. The rate of cleavage increases with the acidity of the hydrohalic acid (HI > HBr >> HCl). With a strong Lewis acid like BBr₃, the reaction is initiated by the formation of an ether-BBr₃ adduct, which makes the alkyl group more susceptible to nucleophilic attack by a bromide. acs.orgnih.gov

Mechanistic Chemical Biology and Target Interaction Studies of this compound

Following a comprehensive review of available scientific literature, no specific research data was found for the chemical compound this compound regarding its mechanistic chemical biology and target interaction studies.

Extensive searches were conducted to locate information on the following aspects of this compound, as per the requested outline:

In Vitro Receptor Binding Affinity and Selectivity Investigations: No studies detailing the ligand-receptor interaction profiling of this compound with any neurotransmitter systems were identified. Consequently, information regarding its binding affinity (e.g., Ki or IC50 values) and selectivity for various receptors is not available in the public domain. Methodologies for competitive binding assays specifically involving this compound are also undocumented.

In Vitro Enzyme Inhibition Kinetics and Mechanism of Action Studies: There is no published research on the effects of this compound on enzyme activity. Therefore, the determination of its inhibition type, such as its potential to inhibit monoamine oxidase or other enzymes, remains uninvestigated. Similarly, active site interaction models and studies on its enzyme-ligand dynamics have not been reported.

Molecular Docking and Simulation Studies: No molecular docking or simulation studies of this compound with any biological macromolecules have been published. Such studies, which are crucial for predicting binding modes and affinities with potential biological targets, have not been performed or documented for this specific compound.

The absence of any empirical data or theoretical studies for this compound across the specified areas of investigation prevents the generation of a scientifically accurate article on its mechanistic chemical biology. The compound does not appear to have been a subject of published research in these domains.

Mechanistic Chemical Biology and Target Interaction Studies of N Methyl 4 Phenoxybutan 1 Amine

Molecular Docking and Simulation Studies of N-Methyl-4-phenoxybutan-1-amine with Biological Macromolecules

Protein-Ligand Interaction Analysis and Binding Modes

While specific experimental data on the protein targets of this compound are not extensively documented in publicly available literature, we can infer potential binding modes based on its structural features. The molecule possesses several key pharmacophoric elements: a secondary amine, a flexible butyl linker, and an aromatic phenoxy group. These features suggest potential interactions with a variety of biological targets, including receptors and enzymes.

The secondary amine can act as a hydrogen bond donor and acceptor, as well as a basic center that can be protonated at physiological pH, enabling ionic interactions. The phenoxy group can participate in various non-covalent interactions, such as:

Aromatic stacking: The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. nih.gov These interactions are crucial for the affinity and orientation of the ligand.

Hydrophobic interactions: The phenoxy group and the butyl chain contribute to the molecule's lipophilicity, allowing it to favorably interact with hydrophobic pockets in target proteins.

Computational docking studies could be employed to predict the binding modes of this compound with various receptors. For instance, based on its structural similarity to ligands of aminergic G protein-coupled receptors (GPCRs) or monoamine transporters, it is plausible that the protonated amine forms a key salt bridge with an acidic residue (e.g., aspartate or glutamate) in the transmembrane domain, a common feature in the binding of such ligands. The phenoxy group could then extend into a more hydrophobic sub-pocket, further stabilizing the interaction.

A hypothetical binding mode could involve the following interactions:

| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |

| Secondary Amine (protonated) | Aspartate, Glutamate (B1630785) | Ionic Interaction (Salt Bridge) |

| Secondary Amine | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond |

| Phenoxy Group | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Butyl Chain & Phenyl Ring | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interactions |

Dynamics of Ligand Binding and Conformational Changes

The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in the protein, leading to its activation or inhibition. The flexible butyl chain of this compound allows it to adopt various conformations to fit into a binding site. This conformational flexibility can be crucial for its binding affinity and kinetics.

Upon binding, the ligand may stabilize a specific conformation of the target protein. For example, in the context of a GPCR, ligand binding can trigger a conformational rearrangement of the transmembrane helices, leading to the activation of downstream signaling pathways. Similarly, binding to an enzyme's active site could induce a conformational change that either facilitates or blocks the catalytic process.

Time-resolved biophysical techniques, such as fluorescence resonance energy transfer (FRET) and nuclear magnetic resonance (NMR) spectroscopy, could be utilized to study the dynamics of ligand binding and the associated conformational changes in the target protein. These studies can provide insights into the kinetics of binding (on- and off-rates) and the lifetime of the ligand-protein complex.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.gov

Correlating Structural Modifications with Receptor Affinity and Enzyme Inhibition

To establish an SAR for this compound, one would synthesize a series of analogs and evaluate their in vitro activity against a specific biological target. Key structural modifications could include:

Alterations to the N-Methyl Group: Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) or removing it to form the primary amine could probe the steric and electronic requirements of the binding pocket around the nitrogen atom. N-methylation can influence a compound's potency and selectivity. nih.gov

Varying the Butyl Chain Length: Shortening or lengthening the butyl chain would explore the optimal distance between the amine and the phenoxy group for target engagement.

Introducing Rigidity: Constraining the flexible butyl chain, for example, by incorporating it into a ring system, could lock the molecule into a more active conformation, potentially increasing affinity. nih.gov

The following table outlines hypothetical SAR trends:

| Modification | Rationale | Expected Impact on Activity |

| Removal of N-methyl group | Probes the necessity of the methyl group for binding. | May increase or decrease affinity depending on the target. |

| Substitution on the phenoxy ring | Modulates electronic and steric properties. | Electron-withdrawing or -donating groups can alter binding affinity. |

| Altering the butyl chain length | Varies the distance between pharmacophoric elements. | An optimal chain length is expected for maximal activity. |

Design Principles for Modulating In Vitro Activity

Based on the SAR data, several design principles for modulating the in vitro activity of this compound can be formulated:

Optimizing Lipophilicity: The balance between the hydrophilic amine and the lipophilic phenoxybutyl moiety is critical. Fine-tuning the lipophilicity through substitution on the phenyl ring or modification of the alkyl chain can enhance cell permeability and target engagement.

Enhancing Binding Affinity through Specific Interactions: If a key hydrogen bond or aromatic stacking interaction is identified, modifications that strengthen this interaction (e.g., by introducing an appropriate substituent) can lead to increased potency.

Improving Selectivity: By understanding the subtle differences in the binding pockets of related proteins, modifications can be designed to favor interaction with the desired target over off-targets, thereby improving the compound's selectivity profile.

Exploration of this compound as a Molecular Probe for Fundamental Biological Pathways

A molecular probe is a small molecule that can be used to study and perturb biological pathways. Given its potential to interact with specific biological targets, this compound could serve as a valuable tool for such investigations. For instance, if it is found to be a potent and selective inhibitor of a particular enzyme, it could be used to elucidate the role of that enzyme in various cellular processes.

To be an effective molecular probe, a compound should ideally possess the following characteristics:

High Potency: It should be active at low concentrations to minimize off-target effects.

High Selectivity: It should interact with a specific target with minimal cross-reactivity with other proteins.

Known Mechanism of Action: The way it interacts with its target should be well-characterized.

Cell Permeability: It must be able to cross cell membranes to reach its intracellular target.

While the specific utility of this compound as a molecular probe is yet to be established, its structural motifs are present in compounds known to modulate various biological pathways. mdpi.com Further research to identify its specific targets and characterize its pharmacological profile is warranted to unlock its potential as a tool for fundamental biological research.

Advanced Analytical Methodologies for N Methyl 4 Phenoxybutan 1 Amine in Research Applications

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for separating N-Methyl-4-phenoxybutan-1-amine from impurities and other components within a mixture. The selection of a specific technique depends on the compound's volatility and the analytical objective, such as purity assessment or reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound, particularly due to its non-volatile nature. A typical approach involves reverse-phase (RP) HPLC, where the compound is separated on a nonpolar stationary phase.

Method development focuses on optimizing the separation of the main compound from any potential impurities. This involves selecting an appropriate column (commonly a C18 column) and mobile phase composition. The mobile phase for amine analysis often consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.com Phosphoric or formic acid is frequently added to the mobile phase to protonate the amine, which improves peak shape and retention.

Validation of the HPLC method is crucial to ensure its reliability. nih.gov Key validation parameters include:

Specificity: The ability to detect the analyte unequivocally in the presence of other components like impurities or degradants. pmda.go.jp

Linearity: Establishing a concentration range where the detector response is directly proportional to the analyte concentration. ijcrt.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. ijcrt.org

Table 1: Example HPLC Method Parameters for Aromatic Amine Analysis

| Parameter | Condition |

| Column | Newcrom R1, C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile (MeCN) and water with 0.1% phosphoric acid |

| Gradient | Isocratic or Gradient elution depending on impurity profile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. While amines can be challenging to analyze by GC due to their polarity and potential for peak tailing, appropriate methods can be developed. vt.edu Often, derivatization is employed to increase the volatility and thermal stability of the amine, as well as to improve its chromatographic behavior. vt.edu Reagents like alkyl chloroformates can be used to form carbamate (B1207046) derivatives, which are more suitable for GC analysis. vt.edu

Headspace GC is a particularly useful variation for detecting trace amounts of volatile compounds in a sample matrix without injecting the non-volatile components. researchgate.net A generic GC-FID (Flame Ionization Detection) method can be developed and validated for a wide range of volatile amines. researchgate.net

Table 2: Generic GC-FID Conditions for Volatile Amine Analysis

| Parameter | Condition |

| Column | Agilent J&W DB-CAM, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Detector | FID at 260 °C |

| Oven Program | Initial 45 °C, ramp to 240 °C |

| Sample Preparation | Dilution in a suitable solvent (e.g., ACN/H2O); derivatization if necessary |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of a chemical reaction. libretexts.org To monitor a synthesis leading to this compound, a TLC plate is typically spotted with three lanes: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu

The plate is then developed in a chamber containing a suitable solvent system (eluent), often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The goal is to find a solvent system where the starting material and the product have different Retention Factor (Rf) values. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot for the product will appear and intensify. libretexts.org

After development, the spots are visualized. Since this compound contains a phenyl ring, it should be UV active and appear as a dark spot on a fluorescent TLC plate under a 254 nm UV lamp. epfl.ch Additionally, specific chemical stains can be used to visualize amines, such as a ninhydrin (B49086) solution, which typically produces colored spots upon heating. epfl.ch

Quantitative Analysis Using Spectrophotometric and Chromatographic Methods

Quantitative analysis aims to determine the exact amount or concentration of this compound in a sample.

Spectrophotometric Methods: UV-Visible spectrophotometry can be a straightforward method for quantification, provided the analyte has a chromophore and there are no interfering substances that absorb at the same wavelength. A method can be developed based on Beer's Law, which states a direct relationship between the absorbance and the concentration of an absorbing species. researchgate.net This involves preparing a series of standard solutions of known concentrations, measuring their absorbance at the wavelength of maximum absorption (λmax), and constructing a calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the curve. researchgate.net

Chromatographic Methods: Both HPLC and GC are powerful tools for quantitative analysis. After developing a stable and specific method, a calibration curve is generated by injecting standards of known concentrations and plotting the peak area against concentration. ijcrt.org The concentration of this compound in a sample is then calculated from its peak area using this calibration curve. nih.gov This approach is highly accurate and can quantify the target compound even in the presence of impurities.

Chiral Separation Techniques for Enantiomeric Excess Determination (if applicable to chiral derivatives)

This compound itself is an achiral molecule as it lacks a stereocenter. However, if a chiral derivative were to be synthesized (for example, by introducing a substituent on the butyl chain to create a chiral carbon), it would be necessary to separate and quantify the resulting enantiomers.

This is typically achieved using chiral chromatography, either with GC or HPLC. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. For a volatile derivative, chiral GC would be appropriate. For instance, a structurally related compound, 1-methyl-3-phenylpropylamine, can be separated into its enantiomers using a GC column with a chiral stationary phase like cyclodextrin (B1172386) (e.g., Astec® CHIRALDEX™ G-TA). sigmaaldrich.com The separated enantiomers are detected, and the enantiomeric excess (e.e.) is calculated from the relative peak areas.

Table 3: Example Chiral GC Method for Amine Enantiomer Separation

| Parameter | Condition |

| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm sigmaaldrich.com |

| Oven Temperature | 130 °C (Isothermal) sigmaaldrich.com |

| Injector Temperature | 250 °C sigmaaldrich.com |

| Detector | FID, 250 °C sigmaaldrich.com |

| Carrier Gas | Helium sigmaaldrich.com |

| Sample Preparation | Derivatization may be required (e.g., N-TFA derivatives) sigmaaldrich.com |

Impurity Profiling and Degradation Product Analysis in Synthetic Batches

Impurity profiling is the identification and quantification of all potential impurities in a substance. For this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation of the final compound.

A critical concern for any secondary amine is the potential formation of N-nitrosamine impurities. This compound is a secondary amine and thus a potential precursor to a N-nitrosamine drug substance-related impurity (NDSRI). pmda.go.jp These can form if a nitrosating agent, such as residual nitrite (B80452) from a previous synthetic step, is present under acidic conditions. nih.gov An example of a relevant nitrosamine (B1359907) impurity is N-nitroso-N-methyl-4-aminobutyric acid (NMBA), which has been found in certain pharmaceutical products. nih.govnih.gov

Given the high potential toxicity of nitrosamines, highly sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are required for their detection at trace levels. nih.gov Other potential impurities could include unreacted phenol (B47542) or precursors to the N-methyl-butan-1-amine side chain. Degradation products might arise from the cleavage of the ether bond under harsh conditions. A comprehensive impurity profile is typically established using a combination of HPLC with UV detection and LC-MS to identify and quantify any unknown peaks.

Application of Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as those encountered in research and industrial settings, necessitates the use of powerful analytical techniques. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are preeminent among these, offering high-resolution separation and definitive molecular identification. These methods are crucial for distinguishing the target analyte from a multitude of other components, a common challenge in the analysis of pharmaceutical intermediates, environmental samples, or metabolic studies.

The choice between GC-MS and LC-MS is primarily dictated by the analyte's physicochemical properties, such as volatility and thermal stability. For this compound, both techniques present viable analytical strategies, each with distinct advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis, although derivatization may be employed to improve its chromatographic behavior. The polar amine group can lead to peak tailing on standard non-polar columns; thus, derivatization or the use of specific columns for amines is often beneficial. bre.com

In a typical GC-MS analysis, the sample is injected into a heated port, where the compound is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. For amine analysis, columns with specialized stationary phases are often used to minimize undesirable interactions. bre.com

Upon elution from the column, the separated components enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show characteristic fragments resulting from cleavages at specific points in the molecule. Alpha cleavage, a common fragmentation pathway for amines, would likely be a dominant process. libretexts.orgmiamioh.edu This would involve the breaking of the bond between the first and second carbon atoms of the butyl chain adjacent to the nitrogen, leading to a resonance-stabilized nitrogen-containing cation.

Table 1: Predicted GC-MS Electron Ionization (EI) Fragmentation for this compound

| Predicted Fragment | Structure of Ion | Predicted m/z | Fragmentation Pathway |

| Molecular Ion [M]+• | [C11H17NO]+• | 179 | Intact molecule with one electron removed |

| Alpha Cleavage | [CH2=NHCH3]+ | 44 | Cleavage of the C1-C2 bond of the butyl chain |

| Phenoxyethyl ion | [C6H5OCH2CH2]+ | 121 | Cleavage of the C2-C3 bond of the butyl chain |

| Phenoxy ion | [C6H5O]+ | 93 | Cleavage of the ether bond |

| Phenyl ion | [C6H5]+ | 77 | Loss of CO from the phenoxy ion |

This table is predictive and based on general fragmentation rules for amines and ethers. Actual experimental results may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds. nih.govresearchgate.net This makes it an excellent alternative or complementary method to GC-MS for the analysis of this compound, especially when dealing with complex biological or aqueous samples where direct injection without derivatization is preferred.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase), which carries it through a packed column (the stationary phase). The separation is based on the differential partitioning of the analyte between the two phases. Reversed-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol (B129727) with additives like formic acid), is a common approach for amine analysis. sciex.com

After separation, the eluent from the LC column is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft ionization method that typically results in a prominent protonated molecular ion [M+H]+ with minimal fragmentation. nih.gov

For enhanced selectivity and sensitivity in complex mixtures, tandem mass spectrometry (MS/MS) is often employed. thermofisher.com In this mode, the [M+H]+ ion is selected and subjected to collision-induced dissociation (CID) to generate specific product ions. The transition from a precursor ion to a product ion is highly specific to the analyte's structure and can be used for quantification through methods like multiple reaction monitoring (MRM). sciex.com

Table 2: Representative LC-MS/MS Parameters for Analysis of an Amine Compound in a Complex Matrix

| Parameter | Typical Setting | Purpose |

| LC Column | C18, 2.1 x 100 mm, 3 µm | Separation of the analyte from matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and controls pH. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the analyte. |

| Flow Rate | 0.3 mL/min | Controls retention time and separation efficiency. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecules [M+H]+. |

| MS/MS Transition | Analyte-specific (e.g., 180.1 -> 121.1) | Specific precursor-to-product ion transition for quantification. |

| Collision Energy | Optimized for analyte | Energy required to induce fragmentation for the MS/MS transition. |

This table provides example parameters. Method optimization is required for the specific analysis of this compound.

The combination of chromatographic retention time and specific mass transitions provides a very high degree of confidence in both the identification and quantification of this compound, even at low concentrations within intricate mixtures. nih.gov

Emerging Research Directions and Future Perspectives for N Methyl 4 Phenoxybutan 1 Amine

Development of Novel and Sustainable Synthetic Pathways with Enhanced Atom Economy

A review of existing scientific literature did not yield specific studies focused on the development of novel and sustainable synthetic pathways for N-Methyl-4-phenoxybutan-1-amine with an emphasis on enhanced atom economy. General principles of green chemistry, which prioritize the minimization of waste and maximization of the incorporation of all materials used in the process into the final product, are well-established in organic synthesis. However, the application of these principles directly to the synthesis of this compound has not been detailed in available research.

Rational Design of Derivatives with Tuned Physicochemical and Electronic Properties for Specific Academic Applications

There is a scarcity of published research on the rational design of derivatives of this compound for specific academic applications. While studies on related structures, such as N-Methyl-4-phenoxypicolinamide derivatives, demonstrate the feasibility of modifying the N-methyl-4-phenoxy moiety to achieve desired biological activities, similar research focused on tuning the physicochemical and electronic properties of this compound derivatives for academic research tools or materials science is not currently available.

Integration of Advanced Computational Modeling for Predictive Reactivity and Interactions

No specific computational studies employing advanced modeling techniques to predict the reactivity and intermolecular interactions of this compound were identified in the available scientific literature. While computational chemistry is a powerful tool for understanding molecular structure, properties, and reaction mechanisms, its application to this particular compound has not been documented in published research.

Exploration of this compound as a Building Block in Complex Molecular Architectures

The utilization of this compound as a building block or synthon in the construction of more complex molecular architectures is not a well-documented area of research. The chemical structure of the compound suggests its potential for incorporation into larger molecules through reactions involving its secondary amine or aromatic ether functionalities. However, specific examples of its use in the synthesis of complex natural products, polymers, or supramolecular assemblies are not found in the current body of scientific literature.

Contributions of Research on this compound to Fundamental Organic Chemistry Principles

Due to the limited research available on this compound, there are no discernible contributions of studies on this compound to the advancement of fundamental principles in organic chemistry.